2-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
CAS No.: 946282-68-4
Cat. No.: VC8329118
Molecular Formula: C18H19BrN2O3S
Molecular Weight: 423.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946282-68-4 |
|---|---|
| Molecular Formula | C18H19BrN2O3S |
| Molecular Weight | 423.3 g/mol |
| IUPAC Name | 2-bromo-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
| Standard InChI | InChI=1S/C18H19BrN2O3S/c1-2-25(23,24)21-11-5-6-13-12-14(9-10-17(13)21)20-18(22)15-7-3-4-8-16(15)19/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,20,22) |
| Standard InChI Key | UKLYSPJNFLPMIV-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br |
| Canonical SMILES | CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br |
Introduction
2-Bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the broader category of tetrahydroquinoline derivatives, which are known for their diverse pharmacological properties.
Synthesis of 2-Bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
The synthesis of this compound typically involves several key steps, each requiring careful control of reaction conditions such as temperature and reaction time to optimize yields and minimize by-products. Purification techniques like recrystallization or chromatography are often necessary to isolate the desired product effectively.
Synthetic Steps
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Formation of the Tetrahydroquinoline Core: This step is crucial and may involve reactions such as the Pictet-Spengler reaction.
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Introduction of the Ethanesulfonyl Group: This involves reacting with ethanesulfonyl chloride in the presence of a base.
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Bromination: The final step typically involves bromination using N-bromosuccinimide (NBS) under controlled conditions.
Mechanism of Action
The mechanism of action for 2-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific biological targets. The bromine atom and ethanesulfonyl group are critical for binding to enzymes or receptors, enhancing the compound's biological activity.
Biological Activities and Applications
Compounds with similar structures often exhibit significant biological activities, making this compound a candidate for further pharmacological studies. The unique combination of functional groups in this molecule suggests potential applications across various domains, including medicinal chemistry.
Potential Applications
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Pharmacological Research: The compound's ability to interact with specific molecular targets makes it a promising candidate for drug development.
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Biological Studies: Its structural features allow it to participate in various chemical reactions, which can be leveraged to modify its properties and enhance biological activity.
Research Findings and Future Directions
Research on compounds like 2-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide highlights the intersection of synthetic organic chemistry and medicinal applications. Further studies are needed to fully explore its biological activities and potential therapeutic applications.
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